

Biotin-Cysteine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-cysteine*

Cat. No.: *B596664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Biotinyl-L-cysteine, a biotinylated derivative of the amino acid L-cysteine. This document details its chemical and physical properties, core reactivity, and its application as a tool in redox proteomics and signaling pathway analysis. Detailed experimental protocols for its use in detecting protein S-thiolation and for the related biotin switch technique are provided.

Introduction to N-Biotinyl-L-cysteine

N-Biotinyl-L-cysteine is a molecule where biotin is covalently linked to the amino group of L-cysteine via an amide bond. This conjugation marries the specific, high-affinity interaction of biotin with avidin and its derivatives (streptavidin, neutravidin) with the unique redox chemistry of the cysteine thiol group. Its primary utility in research is as a "redox probe" for the detection and enrichment of proteins that have undergone S-thiolation, a reversible post-translational modification where a low-molecular-weight thiol, such as cysteine itself, forms a mixed disulfide bond with a reactive cysteine residue on a protein.^{[1][2]} This modification is a key event in redox signaling and oxidative stress responses.

Chemical Structure:

- IUPAC Name: (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid^[3]

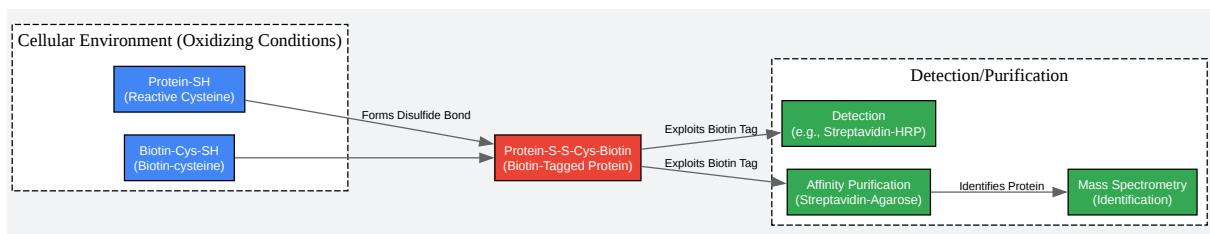
- SMILES: C1[C@H]2--INVALID-LINK--CCCCC(=O)N--INVALID-LINK--C(=O)O">C@@@HNC(=O)N2[3]
- InChI Key: DOUMOUNXKYQRIT-KBIXCLLPSA-N[3]

Chemical and Physical Properties

The chemical properties of N-Biotinyl-L-cysteine are fundamental to its application. The molecule possesses the core biotin structure, a valeric acid linker, and the cysteine amino acid with a free thiol group. This thiol group is the reactive center for its use as a redox probe.

Quantitative Data Summary

The following table summarizes the key quantitative properties of N-Biotinyl-L-cysteine. It should be noted that some of these values are predicted through computational models due to the limited availability of experimentally determined data for this specific conjugate.


Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₁ N ₃ O ₄ S ₂	[3][4][5]
Molecular Weight	347.45 g/mol	[3][4][5][6]
CAS Number	151009-85-7	[4][5]
Boiling Point	729.7 ± 60.0 °C (Predicted)	[5][7]
Density	1.323 g/cm ³ (Predicted)	[5]
pKa (acid dissociation constant)	3.24 ± 0.10 (Predicted, for carboxylic acid)	[5]
Solubility	Soluble in DMSO (25 mg/mL with heating)	[6]
Appearance	White to off-white solid	[6]

Core Reactivity and Mechanism of Action

The principal chemical reactivity of N-Biotinyl-L-cysteine in a biological context involves its thiol group (-SH). Under oxidizing conditions within a cell or tissue, this thiol group can react with an

activated cysteine residue on a protein (e.g., a sulfenic acid, -SOH, or a thiyl radical, -S•) or undergo thiol-disulfide exchange with an existing protein disulfide bond.

The most cited application is its use as a probe for protein S-thiolation. In this role, N-Biotinyl-L-cysteine forms a mixed disulfide bond with a target protein's cysteine residue.[1][2] This reaction effectively "tags" the S-thiolated protein with a biotin moiety. The high affinity of biotin for streptavidin can then be exploited for the detection (e.g., via streptavidin-HRP in a Western blot) or affinity purification of the modified proteins for subsequent identification by mass spectrometry.[1][2]

[Click to download full resolution via product page](#)

Caption: Workflow for detecting S-thiolated proteins using **Biotin-cysteine**.

Experimental Protocols

While N-Biotinyl-L-cysteine can be used directly as a probe, its application is closely related to a broader, powerful technique known as the Biotin Switch Technique (BST), which is used to detect various forms of reversible cysteine oxidation, most notably S-nitrosylation.[1][8][9][10]

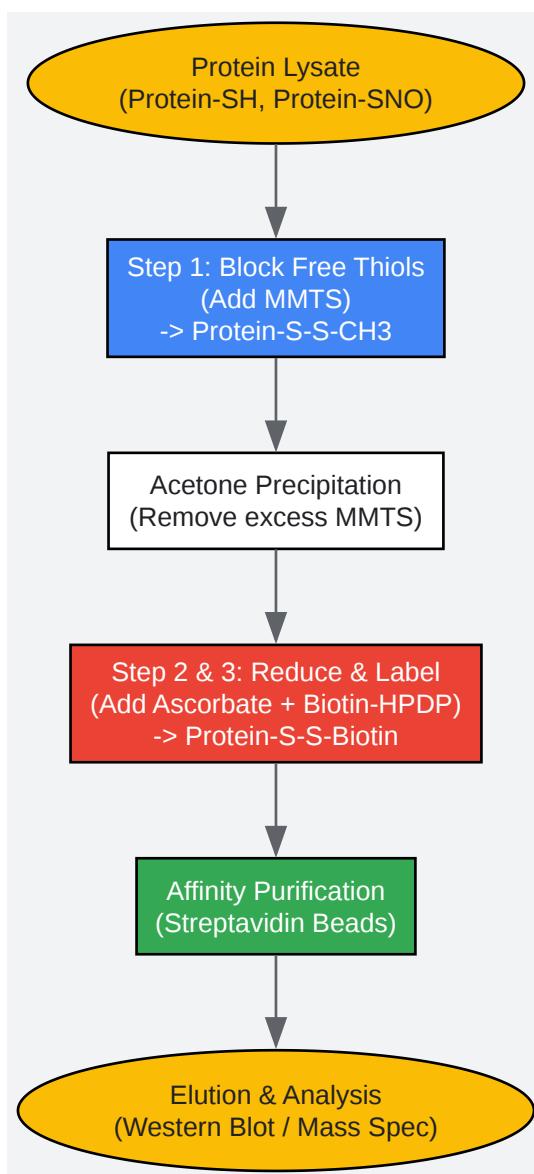
Protocol: Biotin Switch Technique (BST) for Detection of Reversibly Oxidized Cysteines

This protocol is a generalized methodology adapted from several sources for the detection of S-nitrosylated or other reversibly oxidized protein cysteines.[1][10][11] It involves three main

stages: blocking free thiols, selectively reducing the modified thiols, and labeling the newly formed thiols with a biotin tag.

Materials:

- HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine.
- Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl Methanethiosulfonate (MMTS).
- Labeling Reagent: N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) dissolved in DMF or DMSO.
- Reducing Agent: 100 mM Sodium Ascorbate (prepare fresh).
- Neutralization Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.
- Streptavidin-Agarose beads.
- Wash Buffer: Neutralization buffer containing 600 mM NaCl.
- Elution Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol.


Methodology:

- Sample Preparation & Lysis:
 - Homogenize cells or tissues in HEN buffer.
 - Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
- Step 1: Blocking of Free Thiols:
 - To the protein lysate (e.g., 1 mg in 900 µL), add 100 µL of Blocking Buffer (final concentration: 0.25% SDS, 2 mM MMTS).

- Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiol groups.[11] This step is crucial to prevent the labeling of non-modified cysteines.
- Removal of Excess MMTS:
 - Precipitate the proteins by adding three volumes of ice-cold acetone.
 - Incubate at -20°C for 20 minutes.
 - Centrifuge at >2000 x g for 10 minutes to pellet the protein.
 - Carefully discard the supernatant and wash the pellet twice with 70% acetone to remove all traces of MMTS. Air-dry the pellet briefly.
- Step 2 & 3: Reduction and Biotin Labeling:
 - Resuspend the protein pellet in HEN buffer containing 1% SDS.
 - Add the labeling reagent, Biotin-HPDP, to a final concentration of 1-2 mM.
 - Add freshly prepared sodium ascorbate to a final concentration of 10-20 mM to selectively reduce the S-nitrosothiols (or other reversible modifications) to free thiols.[10]
 - These nascent thiols will immediately react with the Biotin-HPDP in the solution.
 - Incubate for 1 hour at room temperature in the dark.
- Affinity Purification of Biotinylated Proteins:
 - Stop the reaction by precipitating the proteins with acetone as described in step 3.
 - Resuspend the protein pellet in Neutralization Buffer to dilute the SDS.
 - Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
 - Pellet the beads by centrifugation and wash them three to four times with high-salt Wash Buffer to remove non-specifically bound proteins.

- Elution and Analysis:

- Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like 2-mercaptoethanol or DTT. The reducing agent cleaves the disulfide bond in the Biotin-HPDP linker, releasing the protein.
- Analyze the eluted proteins by Western blotting using an antibody against the protein of interest, or proceed with in-gel digestion and mass spectrometry for proteome-wide identification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. N-Biotinyl-L-cysteine | C13H21N3O4S2 | CID 23586669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Biotinyl-L-cysteine, 151009-85-7 | BroadPharm [broadpharm.com]
- 5. biotin-cysteine | 151009-85-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- To cite this document: BenchChem. [Biotin-Cysteine: A Technical Guide to its Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596664#what-is-biotin-cysteine-and-its-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com